![molecular formula C6H5BrN2OS B1378113 2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal CAS No. 1394045-25-0](/img/structure/B1378113.png)
2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal
Overview
Description
“2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal” is a chemical compound with the molecular formula C6H5BrN2OS and a molecular weight of 233.09 . It is used for research purposes .
Synthesis Analysis
The synthesis of thiazole derivatives, which includes “2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal”, has been covered in various literature . The synthesis process involves several artificial paths and varied physico-chemical factors .Molecular Structure Analysis
The molecular structure of “2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal” can be found in various databases such as PubChem . The structure is based on its molecular formula C6H5BrN2OS .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal” can be found in various databases such as PubChem . The compound has a molecular weight of 233.09 .Scientific Research Applications
Angiotensin II Receptor Antagonists
A study aimed at discovering new antihypertensive and cardiotropic drugs synthesized a series of 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines, by condensing asymmetrical substituted thioureas with α-bromo-4-R1-acetophenones. Docking studies indicated a high affinity of the synthesized substances to the angiotensin II receptor, suggesting their potential as angiotensin receptor II antagonists. Pharmacological tests confirmed their antihypertensive effects, highlighting their promise for further development into cardiovascular drugs (Drapak et al., 2019).
Heterocyclic Compound Synthesis
Research on the rearrangement of 2-iminoperhydrothieno-[3,4-d]-thiazole 5,5-dioxides revealed the synthesis of compounds containing a nitrogen function at the imino group. This work contributes to the understanding of the recyclization of these compounds, which is crucial for developing novel heterocyclic compounds with potential applications in medicinal chemistry and drug design (Makarenko et al., 1994).
Anticancer Compounds
A study focusing on the synthesis of imidazo[2,1-b][1,3]thiazoles explored a new method for assembling this system, based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles. The synthesized compounds demonstrated moderate ability to suppress the growth of kidney cancer cells, indicating their potential as anticancer agents (Potikha & Brovarets, 2020).
Antibacterial Agents
The synthesis of novel 3-allyl-2-(substituted imino)-4-phenyl-3H-thiazole derivatives was reported, focusing on their antibacterial activities. Most synthesized compounds exhibited efficient antibacterial activities against various bacterial strains, suggesting their utility as leads for the development of new antibacterial agents (Shiran et al., 2013).
properties
IUPAC Name |
(3E)-2-bromo-3-(1,3-thiazol-2-ylimino)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2OS/c7-5(4-10)3-9-6-8-1-2-11-6/h1-5H/b9-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAXJPLFDZTYTN-YCRREMRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)N=CC(C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=N1)/N=C/C(C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



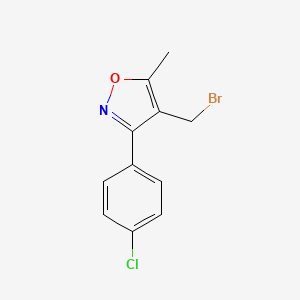
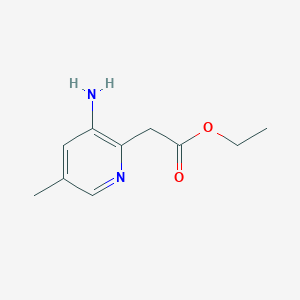
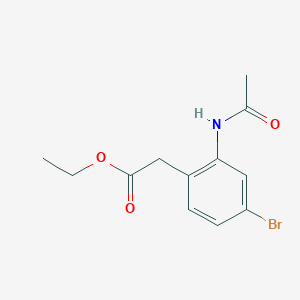

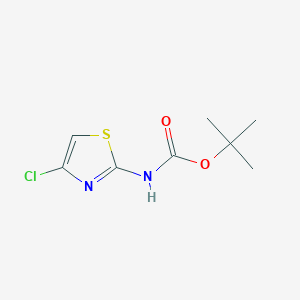
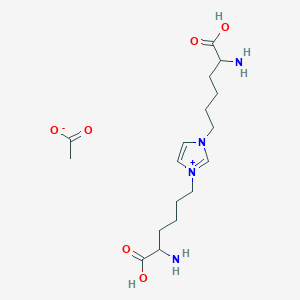

![7-Bromo-4-methyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B1378041.png)
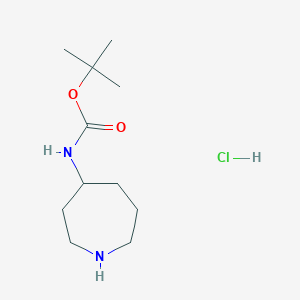

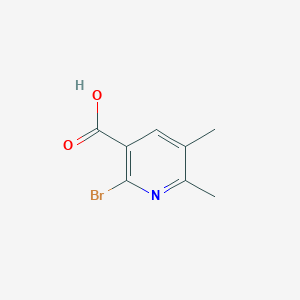
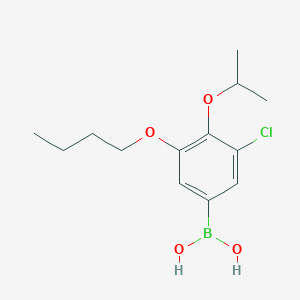
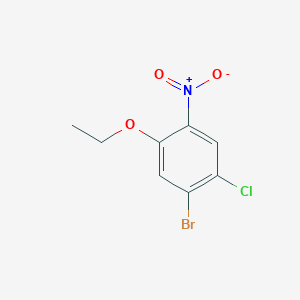
![2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1378053.png)